molecular formula C18H21N3 B1232069 4'-Ethyl-4-N-pyrrolidinylazobenzene CAS No. 75236-19-0

4'-Ethyl-4-N-pyrrolidinylazobenzene

Cat. No.: B1232069
CAS No.: 75236-19-0
M. Wt: 279.4 g/mol
InChI Key: YCWJVFWJXGLKLA-UHFFFAOYSA-N
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Description

4'-Ethyl-4-N-pyrrolidinylazobenzene is an azo compound characterized by a central azobenzene backbone substituted with a pyrrolidine group at the 4-position and an ethyl group at the 4'-position of the aromatic ring. This derivative was synthesized to explore structure-activity relationships (SAR) in carcinogenesis, particularly how substituents influence toxicity and carcinogenicity.

Key studies by Scribner et al. (1980) revealed that the 4'-ethyl substitution on the parent compound 4-N-pyrrolidinylazobenzene conferred weak carcinogenic activity in adult rats, contrasting with the non-carcinogenic nature of the unsubstituted parent compound under identical experimental conditions . This finding positioned it as a critical case study in understanding how minor structural modifications alter biological outcomes.

Properties

CAS No.

75236-19-0

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

(4-ethylphenyl)-(4-pyrrolidin-1-ylphenyl)diazene

InChI

InChI=1S/C18H21N3/c1-2-15-5-7-16(8-6-15)19-20-17-9-11-18(12-10-17)21-13-3-4-14-21/h5-12H,2-4,13-14H2,1H3

InChI Key

YCWJVFWJXGLKLA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCC3

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCC3

Synonyms

4'-ethyl-4-N-pyrrolidinylazobenzene
ENPAB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The carcinogenic and structural profiles of 4'-Ethyl-4-N-pyrrolidinylazobenzene are best understood through direct comparison with related azo compounds. Below is a detailed analysis based on experimental

Table 1: Comparative Analysis of 4'-Ethyl-4-N-pyrrolidinylazobenzene and Analogues

Compound Name Substituents Carcinogenic Activity (Rat Model) Key Findings
4-N-Pyrrolidinylazobenzene Pyrrolidine at 4-N; no 4'-ethyl group Non-carcinogenic No hepatic carcinomas observed
4'-Ethyl-4-N-pyrrolidinylazobenzene Pyrrolidine at 4-N; ethyl at 4'-position Weak carcinogen Low incidence of hepatic tumors
N,N-Dimethyl-4-aminoazobenzene (DAB) Dimethylamino group at 4-N Strong carcinogen High incidence of hepatic carcinomas
N-Methyl-5-phenylazoindoline Indoline backbone with methyl substitution Non-carcinogenic No tumor induction in rats

Structural and Functional Insights:

This suggests that alkyl substituents at the 4'-position may enhance metabolic activation or DNA adduct formation .

Amino Group Modifications: The pyrrolidine group in 4'-Ethyl-4-N-pyrrolidinylazobenzene confers distinct metabolic stability compared to the dimethylamino group in DAB. The latter’s strong carcinogenicity is attributed to efficient metabolic N-demethylation, generating reactive intermediates that bind DNA . N-Methyl-5-phenylazoindoline, despite structural similarities, lacks carcinogenicity, likely due to its rigid indoline backbone hindering metabolic activation .

In Vitro vs. In Vivo Discrepancies: Ashby et al. (1980) initially proposed 4-N-pyrrolidinylazobenzene as a potent toxin and transforming agent in BHK cells. However, Scribner et al.

Research Findings and Implications

Carcinogenicity Thresholds: The weak activity of 4'-Ethyl-4-N-pyrrolidinylazobenzene underscores the importance of subtle structural features in determining biological outcomes. Even minor substitutions (e.g., ethyl vs. hydrogen) can tip the balance between inactivity and carcinogenicity.

Predictive Limitations of Structural Analysis: The failure of in vitro BHK cell transformation assays to predict in vivo carcinogenicity for 4-N-pyrrolidinylazobenzene and its ethyl derivative emphasizes the necessity of whole-animal studies for validating SAR models .

Future Directions : Comparative studies of metabolic pathways (e.g., cytochrome P450-mediated activation) and DNA adduct profiling for these compounds could elucidate mechanistic differences and refine predictive models.

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